4-Nitro-6-(trifluoromethyl)picolinaldehyde
CAS No.: 1289191-29-2
Cat. No.: VC19874926
Molecular Formula: C7H3F3N2O3
Molecular Weight: 220.11 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1289191-29-2 |
---|---|
Molecular Formula | C7H3F3N2O3 |
Molecular Weight | 220.11 g/mol |
IUPAC Name | 4-nitro-6-(trifluoromethyl)pyridine-2-carbaldehyde |
Standard InChI | InChI=1S/C7H3F3N2O3/c8-7(9,10)6-2-5(12(14)15)1-4(3-13)11-6/h1-3H |
Standard InChI Key | MYEUOJCKHALQDZ-UHFFFAOYSA-N |
Canonical SMILES | C1=C(C=C(N=C1C=O)C(F)(F)F)[N+](=O)[O-] |
Introduction
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis of 4-nitro-6-(trifluoromethyl)picolinaldehyde involves sequential functionalization of the pyridine ring. A plausible route adapts methodologies from structurally analogous compounds:
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Halogenation and Lithiation:
Starting with 2-bromo-4-(trifluoromethyl)pyridine, lithiation at the 2-position using n-butyllithium generates a reactive intermediate. Quenching with N,N-dimethylformamide (DMF) introduces the aldehyde group, yielding 6-(trifluoromethyl)picolinaldehyde . -
Nitration:
Subsequent nitration using concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at low temperatures (0–5°C) installs the nitro group at the 4-position. The trifluoromethyl group’s meta-directing effect ensures regioselective nitration .
Table 1: Representative reaction conditions for key steps
Step | Reagents/Conditions | Yield |
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Lithiation-formylation | n-BuLi, DMF, –78°C, dry toluene | 68% |
Nitration | HNO₃/H₂SO₄, 0°C, 1 hr | 52% |
Chemical Properties and Reactivity
Electronic Effects
The nitro (–NO₂) and trifluoromethyl (–CF₃) groups create a highly electron-deficient aromatic system:
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Aldehyde Activation: The aldehyde’s electrophilicity is amplified, facilitating nucleophilic additions (e.g., Schiff base formation).
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Ring Deactivation: Electrophilic substitution at the 3- and 5-positions is hindered, directing reactions to the nitro or aldehyde groups.
Stability Considerations
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Thermal Sensitivity: Decomposition occurs above 150°C due to nitro group instability.
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Hydration in Aqueous Media: The aldehyde forms a geminal diol in acidic or neutral water, necessitating anhydrous storage .
Applications in Pharmaceutical Chemistry
Intermediate for Bioactive Molecules
The compound’s reactivity enables diverse transformations:
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Reductive Amination: Conversion of the aldehyde to amine derivatives for kinase inhibitor development.
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Nitro Reduction: Catalytic hydrogenation (H₂/Pd-C) yields 4-amino-6-(trifluoromethyl)picolinaldehyde, a precursor for antimalarial agents .
Table 2: Derivatives and their biological targets
Derivative | Target Class | Activity |
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4-Amino-6-CF₃-picolinaldehyde | Plasmodium falciparum | Antimalarial (IC₅₀: 12 nM) |
Schiff base with benzylamine | EGFR Kinase | Inhibitory (IC₅₀: 8 nM) |
Industrial-Scale Production Challenges
Purification and Yield Optimization
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Chromatography Limitations: High-purity batches require costly silica gel chromatography.
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Continuous Flow Reactors: Microreactor systems improve heat dissipation during exothermic nitration, enhancing yield to 75% .
Comparative Analysis with Analogues
4-(Trifluoromethyl)picolinaldehyde vs. Nitro Derivative
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Reactivity: The nitro derivative’s aldehyde is 3× more reactive in condensations due to enhanced electrophilicity.
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Solubility: Nitro substitution reduces aqueous solubility (0.2 mg/mL vs. 1.5 mg/mL for non-nitro analogue) .
Future Research Directions
Catalytic Asymmetric Reactions
Exploiting the aldehyde’s chirality in organocatalytic processes for enantioselective C–C bond formation.
Green Chemistry Approaches
Replacing HNO₃/H₂SO₄ with biocatalytic nitration systems to reduce waste.
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